molecular formula C16H15Cl2NO3 B5780976 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzamide

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzamide

Cat. No.: B5780976
M. Wt: 340.2 g/mol
InChI Key: IOGMBZPHCPXGCB-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzamide is a chemical compound with the molecular formula C15H15Cl2NO3. This compound is known for its unique structure, which includes two chlorine atoms and two methoxy groups attached to a benzamide core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Oxidation: Products like aldehydes or carboxylic acids.

    Reduction: Products like amines or alcohols.

Scientific Research Applications

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
  • 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
  • 2-chloro-N-(2,5-dimethoxyphenyl)acetamide

Uniqueness

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzamide is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme interactions.

Properties

IUPAC Name

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-9-4-5-10(11(17)6-9)16(20)19-13-8-14(21-2)12(18)7-15(13)22-3/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGMBZPHCPXGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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